molecular formula C13H18O3 B12616949 (4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one CAS No. 921770-86-7

(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one

Cat. No.: B12616949
CAS No.: 921770-86-7
M. Wt: 222.28 g/mol
InChI Key: ISRQBGGSZAITHZ-ZYHUDNBSSA-N
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Description

(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopentene ring fused with a 1,4-dioxaspirodecane moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with cyclopent-2-en-1-one under specific conditions. One common method includes the use of a palladium-catalyzed aminocarbonylation reaction, which allows for the formation of the spirocyclic structure . The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium borohydride at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical processes .

Mechanism of Action

The mechanism of action of (4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one stands out due to its unique spirocyclic structure, which imparts specific chemical and biological properties.

Properties

CAS No.

921770-86-7

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(4S)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one

InChI

InChI=1S/C13H18O3/c14-11-5-4-10(8-11)12-9-15-13(16-12)6-2-1-3-7-13/h4-5,10,12H,1-3,6-9H2/t10-,12-/m1/s1

InChI Key

ISRQBGGSZAITHZ-ZYHUDNBSSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@H]3CC(=O)C=C3

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3CC(=O)C=C3

Origin of Product

United States

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